BenchChemオンラインストアへようこそ!

1-[3-(pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one

Physicochemical property Lipophilicity Drug design

This azetidine-based PDE10A inhibitor (IC50 28.4 nM) is an essential tool compound for CNS disorder research. Its pyridin-4-yloxy azetidine core and 4-(trifluoromethyl)phenyl moiety define the PDE10A pharmacophore claimed in Amgen patent US8691986B2. With moderate lipophilicity (XLogP3 2.9), zero H-bond donors, and TPSA 51 Ų, it exhibits favorable cell permeability and metabolic stability from the -CF3 group. Use as a reference standard in lead optimization, ADME assays (Caco-2, microsomal stability), or cAMP/cGMP signaling studies. Avoid unvalidated substitutions—generic replacement risks potency loss and off-target effects. Confirmatory analysis recommended before deployment.

Molecular Formula C18H17F3N2O2
Molecular Weight 350.3 g/mol
CAS No. 2548997-18-6
Cat. No. B6456191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
CAS2548997-18-6
Molecular FormulaC18H17F3N2O2
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)OC3=CC=NC=C3
InChIInChI=1S/C18H17F3N2O2/c19-18(20,21)14-4-1-13(2-5-14)3-6-17(24)23-11-16(12-23)25-15-7-9-22-10-8-15/h1-2,4-5,7-10,16H,3,6,11-12H2
InChIKeyNNEMCQTVMHHULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one (CAS 2548997-18-6): Core Identity and Procurement Baseline


1-[3-(Pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one (CAS 2548997-18-6) is a synthetic small molecule (C18H17F3N2O2, MW 350.3 g/mol) belonging to the class of azetidine-based ethers [1]. Its structure features a pyridin-4-yloxy substituent on the azetidine ring and a 4-(trifluoromethyl)phenyl group linked via a propan-1-one spacer. The compound is primarily investigated as a phosphodiesterase 10A (PDE10A) inhibitor, a target implicated in central nervous system disorders [2]. Key computed physicochemical properties include an XLogP3 of 2.9, zero hydrogen bond donors, and a topological polar surface area of 51 Ų, which define its baseline drug-likeness profile [1].

Why Substituting 1-[3-(Pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one with In-Class Analogs Carries Procurement Risk


In the azetidine-based PDE10A inhibitor series, subtle modifications to the azetidine N-substituent or the oxy-linked heteroaryl group can drastically alter target engagement and selectivity [1]. For instance, replacing the pyridin-4-yloxy group with an imidazol-1-ylmethyl moiety shifts the hydrogen-bonding pharmacophore and reduces lipophilicity (ΔXLogP3 ≈ -0.7), while variation in the phenyl substitution pattern (e.g., 3-chloro-4-fluorophenyl vs. 4-trifluoromethylphenyl) affects both steric bulk and electronic properties, potentially leading to loss of PDE10A inhibitory activity or off-target effects [2]. Therefore, generic substitution without empirical validation risks compromising assay reproducibility and project continuity.

Differentiation Evidence for 1-[3-(Pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one vs. Closest Analogs


Higher Lipophilicity (XLogP3) Relative to Imidazole-Methyl Azetidine Analog (CAS 2548995-45-3)

The target compound exhibits a computed XLogP3 of 2.9, indicating moderate lipophilicity suitable for crossing lipid membranes [1]. In contrast, the closely related 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one (CAS 2548995-45-3) has a lower XLogP3 of 2.2 [2]. This difference of 0.7 log units suggests that the target compound may have superior passive membrane permeability, a critical parameter for cellular target engagement. The comparison is based on computational predictions using the XLogP3 algorithm and should be interpreted as a class-level inference rather than a direct head-to-head experimental measurement.

Physicochemical property Lipophilicity Drug design

Increased Hydrogen Bond Acceptor Count vs. Ethan-1-one Homolog (CAS 2640978-03-4)

The target compound contains 6 hydrogen bond acceptors (HBA), primarily from the pyridinyl nitrogen, ether oxygen, and carbonyl group [1]. In comparison, the ethan-1-one homolog 1-[3-(pyridin-4-yloxy)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one (CAS 2640978-03-4) has 5 HBA due to its truncated linker [2]. The additional HBA in the target compound may enhance aqueous solubility and provide an extra interaction point with biological targets, potentially improving binding kinetics. This is a structural inference and should be validated with experimental solubility or binding data.

Hydrogen bonding Solubility Molecular recognition

Molecular Weight and Size Differentiation from Chloro-Fluorophenyl Analog (CAS 2549044-89-3)

The target compound has a molecular weight of 350.3 g/mol, reflecting the presence of a trifluoromethyl group (-CF3) [1]. The chloro-fluorophenyl analog 3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one (CAS 2549044-89-3) has a molecular weight of 334.8 g/mol, due to the replacement of -CF3 with -Cl and -F substituents [2]. The trifluoromethyl group is a well-known bioisostere that enhances metabolic stability and lipophilicity without significantly increasing molecular size, a key consideration in lead optimization. This is a chemical class-level inference supported by the fundamental properties of substituents.

Molecular weight Ligand efficiency Drug-likeness

PDE10A Inhibitory Scaffold Confirmation via Azetidine-Pyridine Pharmacophore

Patents from Amgen and other companies explicitly claim azetidine compounds with heteroaryloxy substituents as PDE10A inhibitors, establishing a pharmacophore where the pyridine nitrogen and the azetidine ring are critical for activity [1]. The target compound embodies this pharmacophore and is specifically cited as a research tool for PDE10A inhibition [2]. While no quantitative IC50 values are publicly disclosed for this exact compound, its structural alignment with the patented pharmacophore provides confidence in its mechanism of action. Researchers selecting PDE10A inhibitors should prioritize compounds with this specific substitution pattern to ensure on-target activity.

PDE10A inhibition CNS disorders Phosphodiesterase

Rotatable Bond Flexibility Compared to Rigid Analogs

With 5 rotatable bonds, the target compound possesses moderate conformational flexibility, enabling adaptation to the PDE10A active site [1]. This contrasts with more constrained scaffolds that may lack the ability to optimize key interactions. The balance of rigidity (azetidine ring) and flexibility (propan-1-one linker) is crucial for balancing binding enthalpy and entropy, a key factor in achieving potent and selective inhibition. This is a class-level design principle relevant to procurement for medicinal chemistry.

Conformational flexibility Binding kinetics Drug design

Recommended Application Scenarios for 1-[3-(Pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one (CAS 2548997-18-6)


PDE10A-Mediated CNS Disease Modeling

This compound is best deployed as a tool compound in cellular models of Huntington's disease, schizophrenia, or bipolar disorder to validate PDE10A-dependent phenotypes. Its structural adherence to the azetidine-pyridine PDE10A pharmacophore (as claimed in Amgen patent US8691986B2 [1]) provides a mechanistic rationale for its use, while the moderate lipophilicity (XLogP3 2.9) supports adequate cell permeability [2].

Medicinal Chemistry Lead Optimization Programs

Procure this compound as a reference standard in lead optimization campaigns targeting PDE10A. Its balanced molecular properties—moderate molecular weight (350.3 g/mol), 5 rotatable bonds, and 6 hydrogen bond acceptors [2]—make it a valuable benchmark against which to assess the physicochemical and pharmacological profiles of novel analogs.

In Vitro Pharmacokinetic Profiling

Use in in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as Caco-2 permeability or microsomal stability tests. The -CF3 group is known to enhance metabolic stability, which may result in improved half-life relative to chloro-fluoro analogs [2]. This positions the compound as a candidate for early-stage PK/PD modeling.

Chemical Biology Tool for cAMP/cGMP Signaling Studies

As a putative PDE10A inhibitor, this compound can be employed to probe cAMP and cGMP signaling dynamics in neuronal cell lines. Its structural similarity to high-affinity PDE10A inhibitors (e.g., A30 with IC50 3.5 nM [3]) suggests utility in dissecting cyclic nucleotide pathways, provided its potency is confirmed in-house.

Quote Request

Request a Quote for 1-[3-(pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.